molecular formula C12H15NO4 B15352200 2-(Bicyclo[3.1.0]hexane-6-yl)-4-ethoxy-oxazole 4-Carboxylic Acid(endo/exo Mixtures)

2-(Bicyclo[3.1.0]hexane-6-yl)-4-ethoxy-oxazole 4-Carboxylic Acid(endo/exo Mixtures)

Cat. No.: B15352200
M. Wt: 237.25 g/mol
InChI Key: QHEMMACYASAVNY-DHBOJHSNSA-N
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Description

2-(Bicyclo[3.1.0]hexane-6-yl)-4-ethoxy-oxazole 4-Carboxylic Acid (endo/exo Mixtures) is a complex organic compound featuring a bicyclic hexane structure fused with an oxazole ring. This compound is notable for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[3.1.0]hexane-6-yl)-4-ethoxy-oxazole 4-Carboxylic Acid typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. The use of photochemistry and efficient catalysts is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[3.1.0]hexane-6-yl)-4-ethoxy-oxazole 4-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the compound or alter its reactivity.

    Substitution: Commonly involves replacing one functional group with another to create derivatives.

Common Reagents and Conditions

    Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Typically uses hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce halogenated compounds .

Mechanism of Action

The mechanism of action for 2-(Bicyclo[3.1.0]hexane-6-yl)-4-ethoxy-oxazole 4-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bicyclo[3.1.0]hexane-6-yl)-4-ethoxy-oxazole 4-Carboxylic Acid stands out due to its combination of a bicyclic hexane and an oxazole ring, providing unique chemical and biological properties. This structural complexity makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-[(1R,5S)-6-bicyclo[3.1.0]hexanyl]-5-ethoxy-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H15NO4/c1-2-16-12-9(11(14)15)13-10(17-12)8-6-4-3-5-7(6)8/h6-8H,2-5H2,1H3,(H,14,15)/t6-,7+,8?

InChI Key

QHEMMACYASAVNY-DHBOJHSNSA-N

Isomeric SMILES

CCOC1=C(N=C(O1)C2[C@H]3[C@@H]2CCC3)C(=O)O

Canonical SMILES

CCOC1=C(N=C(O1)C2C3C2CCC3)C(=O)O

Origin of Product

United States

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